3-(diethylamino)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
Description
This compound, with the CAS number 500146-85-0 , is a pyrazoline derivative featuring a diethylamino-propanone moiety attached to a 4,5-dihydro-1H-pyrazole core substituted with 4-methoxyphenyl and 4-methylphenyl groups. Pyrazolines are nitrogen-containing heterocycles known for diverse biological activities, including analgesic and anticonvulsant properties. The structural uniqueness of this compound lies in its electron-donating substituents (methoxy and methyl groups), which may influence its physicochemical and pharmacological behavior compared to analogs.
Properties
IUPAC Name |
3-(diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-5-26(6-2)16-15-24(28)27-23(20-11-13-21(29-4)14-12-20)17-22(25-27)19-9-7-18(3)8-10-19/h7-14,23H,5-6,15-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVIAXTZZNOIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H31N3O2
- IUPAC Name : 3-(diethylamino)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
- SMILES : CCN(CC)C(=O)C(C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC)
Anticancer Activity
Research has indicated that compounds similar to 3-(diethylamino)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have shown cytotoxicity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells . The mechanism often involves the inhibition of key cellular pathways that promote tumor growth.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of this compound. Studies have demonstrated that derivatives can enhance neuronal repair mechanisms following spinal cord injuries by promoting neurite outgrowth . This suggests potential applications in treating neurodegenerative diseases or injuries.
Anti-inflammatory Properties
Compounds with structural similarities to 3-(diethylamino)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one have been investigated for their anti-inflammatory effects. Inhibition of phospholipase A2 enzymes has been noted as a mechanism through which these compounds exert their anti-inflammatory actions .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a series of Mannich bases on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells, highlighting their potential as effective anticancer agents .
Case Study 2: Neuroprotection
In a preclinical model of spinal cord injury, a derivative of the compound was shown to significantly enhance neuronal survival and promote axonal regeneration. This was measured through quantitative analysis of neurite length and branching in treated versus control groups .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Chain Modifications: The diethylamino-propanone chain may confer unique pharmacokinetic properties, such as enhanced membrane permeability, compared to acetyl or butanone chains .
Crystallographic and Computational Analysis
- Crystallography: Pyrazoline derivatives (e.g., ) are often characterized via X-ray diffraction using SHELX software . The target compound’s diethylamino chain may induce conformational flexibility, differing from rigid analogs like 4-[3-(biphenyl-4-yl)-...]pyrazole .
- Electron Density Analysis : Tools like Multiwfn could model the electron localization function (ELF) of the target compound, highlighting charge distribution differences due to its substituents.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 3-(diethylamino)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, and how are critical intermediates optimized?
The compound is synthesized via condensation of hydrazine derivatives with chalcone precursors in ethanol under reflux. Key intermediates, such as (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, are prepared via Claisen-Schmidt condensation. Reaction optimization includes temperature control (70–80°C) and stoichiometric adjustments to minimize byproducts like uncyclized hydrazones. Purification typically involves column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this pyrazoline derivative?
- Single-crystal X-ray diffraction (SC-XRD): Provides unambiguous confirmation of molecular geometry, dihedral angles (e.g., 4-methoxyphenyl vs. pyrazoline ring), and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with lattice parameters a = 6.8148 Å, b = 11.1115 Å are reported .
- NMR spectroscopy: 1H NMR reveals characteristic signals for diethylamino (δ 1.0–1.2 ppm, triplet), methoxy (δ 3.8 ppm, singlet), and pyrazoline protons (δ 3.1–4.2 ppm, multiplet) .
- FT-IR: Absorptions at 1650–1680 cm⁻¹ confirm the ketone group, while 1550–1600 cm⁻¹ indicate C=N stretching in the pyrazoline ring .
Q. What initial biological screening methodologies are recommended for evaluating the pharmacological potential of this compound?
Standard assays include:
- Antimicrobial activity: Agar diffusion against Staphylococcus aureus and Escherichia coli (MIC values reported at 25–50 µg/mL) .
- Antioxidant potential: DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values >100 µM suggesting low toxicity .
Advanced Research Questions
Q. How can discrepancies between experimental spectroscopic data and computational predictions (e.g., DFT) be systematically resolved?
- Basis set selection: B3LYP/6-311++G(d,p) calculations often align with experimental IR and NMR data. Deviations in vibrational frequencies (>10 cm⁻¹) may arise from solvent effects (ethanol vs. gas phase) .
- Conformational analysis: Compare Boltzmann-weighted DFT spectra with experimental data to account for dynamic molecular rearrangements .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for pyrazoline derivatives targeting specific biological pathways?
- Substituent modulation: Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance antimicrobial activity .
- Molecular docking: AutoDock Vina or Glide simulations against enzymes (e.g., COX-2, EGFR kinase) identify key interactions (e.g., hydrogen bonds with Thr338 in COX-2) .
Q. How can reaction mechanisms for pyrazoline cyclization be validated using kinetic and isotopic labeling studies?
- Kinetic profiling: Monitor reaction progress via HPLC to identify rate-determining steps (e.g., enone formation vs. hydrazine attack) .
- Isotopic labeling: Use deuterated hydrazine (N₂D₄) to track proton transfer pathways during ring closure .
Q. What computational approaches are optimal for predicting the compound’s pharmacokinetic properties and toxicity?
- ADMET prediction: SwissADME or pkCSM tools estimate logP (∼3.2), BBB permeability (low), and CYP450 inhibition (CYP3A4 > CYP2D6) .
- Toxicity profiling: ProTox-II predicts hepatotoxicity (Probability = 0.72) and mutagenicity (Ames test-negative) .
Data Contradiction and Resolution
Q. How should researchers address inconsistencies between in vitro bioactivity and in silico docking results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
